molecular formula C14H19NOS B4839965 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide

Cat. No. B4839965
M. Wt: 249.37 g/mol
InChI Key: ZLRSPQMBVYZZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as THIP, is a chemical compound that belongs to the class of GABA-mimetic drugs. THIP is a potent agonist of GABA receptors and has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide acts as a potent agonist of GABA receptors, specifically the GABA-A receptor subtype. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the activity of GABA and increases the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity in animal models of epilepsy. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to reduce anxiety-like behavior and improve sleep quality in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has several advantages for lab experiments, including its potent and selective agonist activity at GABA-A receptors, its ability to enhance the activity of GABA and increase the release of GABA in the brain, and its potent anticonvulsant, anxiolytic, and sedative effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has some limitations, including its potential for tolerance and dependence, its potential for side effects such as drowsiness, dizziness, and impaired coordination, and its potential for interactions with other drugs that affect the GABAergic system.

Future Directions

For research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide include the development of more selective and potent agonists of GABA-A receptors, the investigation of the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide in treating other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide's actions on the GABAergic system. Other future directions include the investigation of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to enhance cognitive function and memory, and the exploration of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to be used as a tool for studying the GABAergic system in preclinical models.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and insomnia. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-11-9-13(10-17-11)14(16)15-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRSPQMBVYZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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